REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:24])[C:4]([N:21]=[N+]=[N-])=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:7]=1[F:20]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[NH:21][C:11]2[C:6]([CH:5]=1)=[C:7]([F:20])[C:8]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:9][CH:10]=2)=[O:24]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for a further 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC2=CC=C(C(=C2C1)F)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |